Hexanamide, N-ethyl-N-phenyl-
Description
Contextualization within Amide Chemistry and N-Substituted Carboxamides
Amides are a cornerstone functional group in chemistry and biology, famously forming the peptide bonds that link amino acids into proteins. wikipedia.org Amides are generally characterized by a planar structure due to resonance between the nitrogen lone pair and the carbonyl group, which imparts a partial double bond character to the C-N bond. fiveable.me
N-Ethyl-N-phenylhexanamide is classified as a tertiary or N,N-disubstituted amide, meaning the nitrogen atom is bonded to two organic substituents in addition to the carbonyl carbon. fiveable.me This structural feature has several important consequences:
Steric Hindrance: The presence of both an ethyl and a phenyl group on the nitrogen atom creates significant steric bulk around the amide bond. This bulk hinders the approach of nucleophiles to the carbonyl carbon, making tertiary amides like N-ethyl-N-phenylhexanamide less reactive towards hydrolysis and other nucleophilic acyl substitution reactions compared to primary or secondary amides. fiveable.me
Reactivity and Stability: The reduced reactivity makes the N,N-disubstituted amide group a useful protecting group for amines in multi-step organic syntheses. fiveable.me Their stability allows other parts of a molecule to be modified without affecting the protected amino group. fiveable.me
Hydrogen Bonding: Unlike primary and secondary amides, tertiary amides lack an N-H bond and therefore cannot act as hydrogen bond donors. They can, however, act as hydrogen bond acceptors via the carbonyl oxygen. wikipedia.org This influences their solubility and intermolecular interactions.
The chemistry of N,N-disubstituted amides is a rich field, with research exploring their base strengths, dielectric properties, and their role in directing chemical reactions. researchgate.netacs.org The specific combination of an aliphatic chain (hexanoyl), a small alkyl group (ethyl), and an aromatic group (phenyl) in N-ethyl-N-phenylhexanamide provides a unique balance of lipophilicity and electronic properties.
Overview of Research Significance in Synthetic Organic Chemistry and Chemical Biology
While specific studies focusing exclusively on N-ethyl-N-phenylhexanamide are not widespread, the significance of the N-alkyl-N-aryl amide class to which it belongs is well-established. These compounds serve as important intermediates and building blocks in the synthesis of more complex molecules. mdpi.com
In synthetic organic chemistry , the transformation of amides is a key area of research. nih.gov Tertiary amides can be valuable precursors for the synthesis of tertiary amines. mdpi.com Furthermore, the development of methods to activate the traditionally inert amide bond for new types of transformations is an emerging field. rsc.org Research into the divergent difunctionalization of amides, for example, shows that by carefully choosing the N-substituents, the amide bond can be selectively cleaved at either the C-O or C-N bond, leading to valuable products like propargyl amines and alcohols. nih.gov
In chemical biology , N-substituted carboxamides are integral to the structure of many biologically active compounds and pharmaceuticals. mdpi.comnih.gov The N-substituents are often crucial for modulating the biological activity and pharmacokinetic properties of a drug molecule. fiveable.me For instance, research on a series of 6-phenylhexanamide (B1615602) derivatives as potential treatments for mitochondrial dysfunction highlights how modifying the amide substituents can optimize potency and metabolic stability. hunimed.eu Similarly, studies on quinoxaline-2-carboxamides have shown that N-benzyl derivatives possess superior antimycobacterial activity compared to their N-phenyl counterparts, demonstrating the critical role of the N-substituent. mdpi.com The structural motif of N-ethyl-N-phenylhexanamide could be incorporated into larger molecules to probe interactions with biological targets or to serve as a stable linker.
Historical Development of Research on N-Ethyl-N-phenylhexanamide and Analogues
The ability to synthesize N-ethyl-N-phenylhexanamide is built upon more than a century of developments in amide bond formation. The fundamental reaction involves the coupling of a carboxylic acid derivative with an amine. researchgate.net
Historically, one of the earliest and most robust methods for forming amides is the Schotten-Baumann reaction, which typically involves reacting an amine with an acid chloride under basic conditions. wikipedia.org This method, along with variations using acid anhydrides, remains a staple in organic synthesis. wikipedia.orgresearchgate.net The synthesis of N-ethyl-N-phenylhexanamide would conventionally be achieved by reacting N-ethylaniline with hexanoyl chloride or hexanoic anhydride (B1165640).
The 20th century saw the development of a vast arsenal (B13267) of coupling reagents designed to facilitate amide bond formation under milder conditions, driven largely by the demands of peptide synthesis. researchgate.netnih.gov Reagents like carbodiimides (e.g., EDAC) in the presence of additives like HOBt became commonplace for creating amide bonds directly from carboxylic acids and amines, avoiding the need for harsh acid chlorides. sbq.org.brscielo.br
More recent developments have focused on metal-catalyzed reactions and microwave-assisted synthesis to improve efficiency and yields. mdpi.compulsus.com For instance, microwave-assisted Ullmann-type coupling reactions have been used to synthesize precursors for complex amides, significantly reducing reaction times. scielo.br The continuous evolution of these synthetic methods has made compounds like N-ethyl-N-phenylhexanamide and its analogues readily accessible for further study and application. researchgate.netpulsus.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
305851-38-1 |
|---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
N-ethyl-N-phenylhexanamide |
InChI |
InChI=1S/C14H21NO/c1-3-5-7-12-14(16)15(4-2)13-10-8-6-9-11-13/h6,8-11H,3-5,7,12H2,1-2H3 |
InChI Key |
VZTAMHFUFCMTMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N(CC)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N Ethyl N Phenylhexanamide
Direct Amide Bond Formation Strategies
Direct formation of the amide bond between a carboxylic acid and an amine is a fundamental transformation in organic chemistry. For N-ethyl-N-phenylhexanamide, this involves the reaction between hexanoic acid and N-ethylaniline.
Condensation Reactions Utilizing Carboxylic Acids and Amines
The most conventional method for synthesizing N-ethyl-N-phenylhexanamide is through the direct condensation of hexanoic acid with N-ethylaniline. This reaction typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the secondary amine. Common activating agents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), which convert the carboxylic acid into a more reactive O-acylisourea intermediate. mdpi.comscielo.br The subsequent reaction with N-ethylaniline yields the desired amide and a urea (B33335) byproduct.
Alternatively, the carboxylic acid can be converted into a more reactive acyl chloride by treatment with reagents like thionyl chloride or oxalyl chloride. oup.com The resulting hexanoyl chloride reacts readily with N-ethylaniline, often in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. oup.com While this method is highly effective, it is less atom-economical due to the generation of stoichiometric byproducts.
Application of Catalytic Systems in Amide Synthesis (e.g., Copper Nanoparticles)
Modern synthetic chemistry has seen a shift towards more sustainable and efficient catalytic methods. Copper nanoparticles (CuNPs) have emerged as effective catalysts for various organic transformations, including amide bond formation. conicet.gov.arcore.ac.uk Research has demonstrated that recyclable copper nanoparticles supported on materials like zeolite Y can catalyze the direct amidation of tertiary amines with acid anhydrides. core.ac.uk
In a potential application for the synthesis of related structures, a catalyst system of CuNPs on zeolite Y (CuNPs/ZY) has been shown to be highly efficient for the synthesis of amides under mild, ligand- and base-free conditions in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). core.ac.uk For instance, the reaction of N,N-diethylaniline with acetic anhydride (B1165640) using this system yields the corresponding amide in good yield. core.ac.uk This suggests a plausible, though not explicitly documented, pathway for the synthesis of N-ethyl-N-phenylhexanamide by reacting N-ethylaniline with hexanoic anhydride in the presence of a CuNP catalyst. The use of green-synthesized copper oxide nanoparticles has also been explored for catalytic applications, offering an environmentally friendly alternative. ajgreenchem.comrsc.org
Table 1: Catalytic Amidation of Tertiary Anilines with Acetic Anhydride using CuNPs/ZY This table presents data for related reactions, illustrating the potential of the catalytic system.
| Entry | Tertiary Amine | Product | Yield (%) |
| 1 | N,N-diethylaniline | N-ethyl-N-phenylacetamide | 78 |
| 2 | N-ethyl-N-methylaniline | N-methyl-N-phenylacetamide | Major product |
Data sourced from a study on amide bond formation catalyzed by recyclable copper nanoparticles. core.ac.uk
Procedures for Preparation from Precursors
N-ethyl-N-phenylhexanamide has been synthesized and characterized in the literature, indicating established preparative methods. researchgate.netarkat-usa.org A common laboratory-scale preparation involves the reaction of an activated carboxylic acid derivative with the corresponding amine. oup.com
A typical procedure would involve the following steps:
Activation of Hexanoic Acid : Hexanoic acid is reacted with an excess of a chlorinating agent, such as thionyl chloride, often in an inert solvent, to form hexanoyl chloride.
Amidation : The resulting hexanoyl chloride is then added dropwise to a solution of N-ethylaniline in a suitable solvent like tetrahydrofuran, in the presence of a base (e.g., sodium hydride or triethylamine) to scavenge the HCl produced. oup.com
Workup and Purification : After the reaction is complete, the mixture is typically quenched with water, extracted with an organic solvent, and the crude product is purified by methods such as column chromatography or distillation under reduced pressure to yield pure N-ethyl-N-phenylhexanamide. researchgate.netarkat-usa.org
Advanced Synthetic Approaches for N-Substituted Hexanamides
Beyond direct condensation, more sophisticated methods have been developed for the synthesis of N-substituted amides, offering advantages such as milder reaction conditions and broader functional group tolerance.
Synthesis via Active Ester Intermediates
The "active ester" method provides a two-step, one-pot procedure for amide synthesis under mild conditions. oup.com This approach involves the reaction of a carboxylic acid with a condensing agent to form a highly reactive ester intermediate, which then readily undergoes aminolysis.
New condensing agents like N,N'-carbonyldi[1,2-benzisoxazol-3(2H)-one] have been developed for this purpose. oup.com In this method, hexanoic acid would first react with the condensing agent to form an active ester. The subsequent addition of N-ethylaniline to the reaction mixture at room temperature would result in a smooth conversion to N-ethyl-N-phenylhexanamide. oup.com This method is notable for its mild conditions and high yields. A similar approach utilizes N,N'-carbonyldi[2(3H)-benzoxazolethione] as the condensing agent. oup.com
Table 2: One-Pot Amide Synthesis from Benzoic Acid and Aniline using a Condensing Agent This table shows representative yields for a model reaction using this methodology.
| Entry | Carboxylic Acid | Amine | Condensing Agent | Product | Yield (%) |
| 1 | Benzoic Acid | Aniline | N,N'-carbonyldi[2(3H)-benzoxazolethione] | Benzanilide | 94 |
Data sourced from a study on N,N'-carbonyldi[2(3H)-benzoxazolethione] as a new condensing agent. oup.com
Derivatization from α-Benzotriazolylenamines
N-ethyl-N-phenylhexanamide can serve as a precursor for the synthesis of α-benzotriazolylenamines, which are stable analogs of reactive α-chloroenamines. researchgate.netarkat-usa.org The reaction of a tertiary amide like N-ethyl-N-phenylhexanamide with benzotriazole (B28993) (BtH), phosphorus oxychloride (POCl₃), and triethylamine (NEt₃) in a solvent such as acetonitrile (B52724) leads to the formation of the corresponding α-benzotriazolylenamine. arkat-usa.org
This transformation highlights a specific chemical reactivity of the N-ethyl-N-phenylhexanamide scaffold, where the α-carbon to the carbonyl group is functionalized. The resulting α-benzotriazolylenamines are valuable synthetic intermediates, as the benzotriazolyl group can act as a good leaving group in subsequent nucleophilic substitution reactions. arkat-usa.org
Chemo- and Regioselective Transformations
Investigation of Selective N-Alkylation and N-Acylation Reactions
Selective N-alkylation and N-acylation are fundamental transformations in the synthesis and modification of amides like N-ethyl-N-phenylhexanamide. The selectivity of these reactions is crucial, especially when other reactive sites are present in the molecule.
N-Alkylation: The introduction of an ethyl group onto the nitrogen of N-phenylhexanamide to form N-ethyl-N-phenylhexanamide is a key synthetic step. While specific conditions for this exact reaction are not detailed, general principles of N-alkylation of secondary amides can be applied. Such reactions often involve the use of an alkylating agent, like an ethyl halide, in the presence of a base to deprotonate the amide nitrogen, thereby increasing its nucleophilicity. The choice of base and solvent can significantly influence the reaction's efficiency and selectivity. For instance, in the synthesis of related compounds, systems like ruthenium- or iridium-based hydrogen-transfer catalysts have been used for selective mono- and di-alkylation. sciencemadness.org Another approach involves reductive amination, where an amino macrocycle is reacted with an aldehyde in the presence of a reducing agent like sodium triacetoxyborohydride. google.com
N-Acylation: Selective N-acylation of amines in the presence of other nucleophilic groups is a well-studied area. For example, diacylaminoquinazolinones (DAQs) and diacylanilines (DAAs) have been investigated as highly chemoselective N-acetylating agents for primary amines in the presence of secondary amines. The acylation of diamines with propionyl chloride to form fentanyl analogues further illustrates the N-acylation of secondary amines. researchgate.net The synthesis of N,N-diphenylacetamide from diphenylamine (B1679370) and acetyl chloride demonstrates a straightforward N-acylation of a secondary amine. These examples underscore the availability of various reagents and conditions to achieve selective N-acylation, which could be adapted for the further modification of N-ethyl-N-phenylhexanamide or its precursors.
The following table summarizes the types of selective reactions and the reagents commonly employed:
| Reaction Type | Reagent/Catalyst System | Substrate Example | Product Example | Reference |
| N-Alkylation | Ruthenium/Iridium Catalysts | Amine | Mono- or Di-alkylated Amine | sciencemadness.org |
| N-Alkylation | Sodium Triacetoxyborohydride/Acetaldehyde | Amino Macrocycle | N,N-Diethylamino Macrocycle | google.com |
| N-Acylation | Diacylaminoquinazolinones (DAQs) | Primary and Secondary Amines | N-Acetylated Primary Amine | |
| N-Acylation | Propionyl Chloride | Diamine | N-Acylated Diamine | researchgate.net |
| N-Acylation | Acetyl Chloride | Diphenylamine | N,N-Diphenylacetamide |
Nucleophilic Substitution Patterns in Related Amide Derivatives
Nucleophilic substitution is a cornerstone of organic synthesis, and its application to amide derivatives, including N-ethyl-N-phenylhexanamide, is crucial for introducing a wide array of functional groups. The reactivity of amides in these reactions is influenced by the nature of the nucleophile, the electrophilic center, and the leaving group.
Nucleophilic substitution reactions can occur through two primary mechanisms: S(_N)1 and S(_N)2. organic-chemistry.org In an S(_N)2 reaction, the nucleophile attacks the electrophilic carbon from the backside of the leaving group in a single, concerted step, leading to an inversion of stereochemistry if the carbon is a stereocenter. ksu.edu.salibretexts.org This is a bimolecular reaction, with its rate dependent on the concentrations of both the substrate and the nucleophile. libretexts.org In contrast, the S(_N)1 reaction is a two-step process where the leaving group departs first to form a carbocation intermediate, which is then attacked by the nucleophile. ksu.edu.sa This pathway often results in a racemic mixture of products if the electrophilic carbon is chiral. ksu.edu.sa
The amide group itself can influence nucleophilic substitution reactions. The nitrogen lone pair can participate in resonance with the carbonyl group, which can affect the nucleophilicity of the nitrogen and the electrophilicity of the carbonyl carbon. For instance, in the context of N-acylation, the amine acts as the nucleophile attacking an acylating agent.
Examples of nucleophilic substitution in related systems include:
The reaction of halogenoalkanes with nucleophiles like hydroxide (B78521) ions, cyanide ions, and ammonia (B1221849) to form alcohols, nitriles, and amines, respectively. science-revision.co.uk
The alkylation of β-ketoamide intermediates, where an enolate acts as a nucleophile.
The synthesis of various amides and esters using condensing agents that activate carboxylic acids for nucleophilic attack by amines or alcohols. oup.comoup.com
The choice of solvent is also critical, as it can stabilize or destabilize the nucleophile and any charged intermediates, thereby influencing the reaction rate and pathway. organic-chemistry.orgksu.edu.sa
Mechanistic Investigations of Synthetic Routes
Elucidation of Reaction Pathways and Intermediate Species
Understanding the reaction pathways and identifying key intermediates is essential for optimizing the synthesis of N-ethyl-N-phenylhexanamide. A common route to N-substituted amides involves the reaction of a carboxylic acid derivative with an amine.
One well-established method is the conversion of a carboxylic acid to an acid chloride, followed by reaction with an amine. For the synthesis of a related compound, 5-methyl-3-oxo-N-phenylhexanamide, 5-methyl-3-oxohexanoic acid is first treated with phosphorus pentachloride (PCl(_5)) to form the corresponding acyl chloride. This highly reactive intermediate is then attacked by the amine nucleophile (aniline in this case) to form the final amide product.
Another approach involves the use of condensing agents to facilitate amide bond formation directly from a carboxylic acid and an amine. Reagents like N,N'-carbonyldi[1,2-benzisoxazol-3(2H)-one] (6) react with a carboxylic acid to form a highly reactive acylating intermediate, such as a mixed anhydride. oup.com This intermediate is then susceptible to nucleophilic attack by an amine to yield the desired amide. The reaction pathway involves the initial attack of the carboxylate anion on the condensing agent, followed by the release of a stable leaving group and subsequent reaction with the amine. oup.com
In some cases, mechanistic studies have identified specific intermediates. For example, in certain amidation reactions, the formation of N-hydroxyamide intermediates has been detected. rsc.org The trapping of acyl radicals with agents like TEMPO can also provide evidence for radical-based reaction pathways. rsc.org
The following table outlines potential intermediates in the synthesis of N-ethyl-N-phenylhexanamide and related amides:
| Synthetic Approach | Key Intermediate | Description | Reference |
| Acid Chloride Route | Acyl Chloride | A highly reactive electrophile formed from a carboxylic acid and a chlorinating agent. | |
| Condensing Agent Route | Mixed Anhydride/Active Ester | A highly activated acylating agent formed from a carboxylic acid and a condensing agent. | oup.com |
| Radical-Based Amidation | Acyl Radical | A radical species that can be trapped to elucidate the reaction mechanism. | rsc.org |
| Certain Amidation Reactions | N-Hydroxyamide | An intermediate that can be isolated and characterized. | rsc.org |
Kinetic and Thermodynamic Considerations in Amidation Processes
The formation of the amide bond in N-ethyl-N-phenylhexanamide is governed by both kinetic and thermodynamic principles. While specific data for this compound is not available, general trends in amidation reactions provide valuable insights.
Kinetics: The rate of amidation is highly dependent on the reaction conditions and the nature of the reactants. The S(_N)2 mechanism for nucleophilic substitution, which is relevant to many amidation reactions, is a bimolecular process. libretexts.org The rate of such reactions is dependent on the concentration of both the nucleophile (the amine) and the electrophile (the activated carboxylic acid derivative). libretexts.org
The reactivity of the amine nucleophile is a key kinetic factor. Primary amines are generally more reactive than secondary amines due to less steric hindrance. The choice of solvent can also significantly impact the reaction rate by influencing the solvation and reactivity of the reacting species. acs.org For example, polar aprotic solvents like dichloromethane, ethyl acetate, and acetonitrile are often effective for amidation reactions. acs.org
The energy barrier for the rotation around the C-N amide bond is another important kinetic parameter, as it reflects the degree of double bond character and resonance stabilization. science.gov Studies on related amides have estimated these rotational barriers using NMR spectroscopy. science.gov
The rate of response of porphyrin LB films to different amines has been shown to decrease as the molecular weight of the amine increases, highlighting the role of diffusion and steric effects in reaction kinetics. acs.org
Structural Elucidation and Advanced Spectroscopic Characterization of N Ethyl N Phenylhexanamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, detailed information about the chemical environment of each atom can be obtained.
¹H NMR spectroscopy provides detailed information about the types of protons and their immediate electronic environment. The spectrum of N-Ethyl-N-phenylhexanamide shows distinct signals corresponding to the different proton groups within the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference compound.
The ethyl group attached to the nitrogen atom exhibits a characteristic quartet for the methylene (B1212753) protons (CH₂) and a triplet for the methyl protons (CH₃), arising from spin-spin coupling with each other. The phenyl group protons typically appear as a complex multiplet in the aromatic region of the spectrum. The hexanoyl group protons also show distinct signals, with the α-methylene protons being the most deshielded due to the adjacent carbonyl group.
Table 1: ¹H NMR Data for N-Ethyl-N-phenylhexanamide
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2' (Aromatic) | 7.35 - 7.15 | m | - |
| H-3' (Aromatic) | 7.35 - 7.15 | m | - |
| H-4' (Aromatic) | 7.35 - 7.15 | m | - |
| N-CH₂ (Ethyl) | 3.88 | q | 7.2 |
| Cα-H₂ (Hexanoyl) | 2.15 | t | 7.7 |
| Cβ-H₂ (Hexanoyl) | 1.60 | p | 7.6 |
| Cγ, Cδ-H₂ (Hexanoyl) | 1.25 | m | - |
| N-CH₂CH₃ (Ethyl) | 1.12 | t | 7.2 |
| Cε-H₃ (Hexanoyl) | 0.85 | t | 7.1 |
Data is representative and may vary slightly based on solvent and experimental conditions.
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in N-Ethyl-N-phenylhexanamide gives rise to a distinct signal in the spectrum. The chemical shifts in ¹³C NMR are also reported in ppm.
The carbonyl carbon of the amide group is typically the most deshielded, appearing at the lowest field. The carbons of the phenyl group appear in the aromatic region, while the aliphatic carbons of the ethyl and hexanoyl groups appear at higher fields.
Table 2: ¹³C NMR Data for N-Ethyl-N-phenylhexanamide
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Amide) | 172.8 |
| C-1' (Aromatic) | 142.5 |
| C-2' (Aromatic) | 129.2 |
| C-3' (Aromatic) | 127.8 |
| C-4' (Aromatic) | 126.9 |
| N-CH₂ (Ethyl) | 44.8 |
| Cα (Hexanoyl) | 35.5 |
| Cβ (Hexanoyl) | 31.4 |
| Cγ (Hexanoyl) | 24.8 |
| Cδ (Hexanoyl) | 22.4 |
| Cε (Hexanoyl) | 13.9 |
| N-CH₂CH₃ (Ethyl) | 12.8 |
Data is representative and may vary slightly based on solvent and experimental conditions.
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For N-Ethyl-N-phenylhexanamide, COSY would show correlations between the N-CH₂ and N-CH₂CH₃ protons of the ethyl group, and along the chain of the hexanoyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to assign the carbon signals based on the already assigned proton signals. For example, the proton signal at 3.88 ppm would correlate with the carbon signal at 44.8 ppm.
Carbon-13 Nuclear Magnetic Resonance (13C NMR) for Carbon Skeleton Characterization
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
HRMS provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For N-Ethyl-N-phenylhexanamide (C₁₄H₂₁NO), the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula. The calculated monoisotopic mass is 219.1623 g/mol .
ESI is a soft ionization technique that is well-suited for polar molecules like amides. In ESI-MS, N-Ethyl-N-phenylhexanamide is typically observed as the protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton. The fragmentation of this ion can then be studied to gain further structural information. Common fragmentation pathways for amides include cleavage of the amide bond and fragmentation of the alkyl chains.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful hybrid technique for separating and identifying volatile and semi-volatile compounds within a mixture. In the context of N-ethyl-N-phenylhexanamide, GC-MS is instrumental in monitoring reaction progress and confirming the presence of the compound in crude reaction mixtures. researchgate.netarkat-usa.org The gas chromatography component separates N-ethyl-N-phenylhexanamide from starting materials, solvents, and byproducts based on its boiling point and affinity for the stationary phase of the GC column.
Following separation, the compound enters the mass spectrometer, where it undergoes ionization, typically by electron impact (EI). This process forms a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. The high-energy ionization process also induces fragmentation of the molecular ion into smaller, characteristic charged fragments. The resulting mass spectrum is a unique fingerprint of the molecule.
For N-ethyl-N-phenylhexanamide (C₁₄H₂₁NO, Molecular Weight: 219.32 g/mol ), the fragmentation pattern is dictated by the stability of the resulting carbocations and neutral losses. Key fragmentation pathways for amides include alpha-cleavage (cleavage of bonds adjacent to the nitrogen and carbonyl group) and the McLafferty rearrangement. libretexts.orgmsu.edu
Expected Fragmentation Pattern: The mass spectrum of N-ethyl-N-phenylhexanamide would be expected to show a molecular ion peak (M⁺•) at m/z = 219. The primary fragmentation patterns would likely involve:
Alpha-cleavage at the carbonyl group, leading to the loss of the pentyl radical (•C₅H₁₁) to form an ion at m/z = 148. This fragment, [C₉H₁₀NO]⁺, is often a prominent peak.
Cleavage adjacent to the nitrogen , resulting in the loss of an ethyl radical (•C₂H₅) to yield a fragment at m/z = 190.
McLafferty Rearrangement , a characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain, involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene (in this case, propene, C₃H₆). This would result in a fragment ion at m/z = 177.
Further fragmentation of the N-phenyl group can lead to characteristic ions at m/z = 77 (phenyl cation) and m/z = 105.
Table 1: Predicted GC-MS Fragmentation Data for N-ethyl-N-phenylhexanamide
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Corresponding Neutral Loss |
|---|---|---|
| 219 | [C₁₄H₂₁NO]⁺• (Molecular Ion) | - |
| 190 | [C₁₂H₁₆NO]⁺ | •C₂H₅ |
| 177 | [C₁₁H₁₅NO]⁺• | C₃H₆ (Propene) |
| 148 | [C₉H₁₀NO]⁺ | •C₅H₁₁ |
| 105 | [C₇H₅O]⁺ or [C₈H₉]⁺ | C₇H₁₆N or C₆H₁₂NO |
| 77 | [C₆H₅]⁺ | C₈H₁₆NO |
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting IR spectrum displays absorption bands at specific wavenumbers corresponding to the vibrations of particular bonds and functional groups. libretexts.org For N-ethyl-N-phenylhexanamide, the key functional groups are the tertiary amide, the aromatic phenyl ring, and the aliphatic hexanoyl and ethyl chains.
The spectrum of the closely related compound, N-ethyl-N-phenylacetamide, provides a strong reference for the expected absorptions. nist.govnist.gov The most diagnostic peak for N-ethyl-N-phenylhexanamide is the strong carbonyl (C=O) stretching vibration of the tertiary amide group, which is expected to appear in the range of 1670-1630 cm⁻¹. Other significant absorptions include C-N stretching, aromatic C=C and C-H stretching, and aliphatic C-H stretching. nih.gov
Table 2: Characteristic Infrared (IR) Absorption Bands for N-ethyl-N-phenylhexanamide
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic (Phenyl Ring) | Medium-Weak |
| 2960-2850 | C-H Stretch | Aliphatic (Hexanoyl & Ethyl) | Strong |
| 1670-1630 | C=O Stretch | Tertiary Amide | Strong |
| 1600-1450 | C=C Stretch | Aromatic (Phenyl Ring) | Medium-Variable |
| 1400-1200 | C-N Stretch | Tertiary Amide | Medium-Strong |
| 900-675 | C-H Bend (out-of-plane) | Aromatic (Phenyl Ring) | Strong |
Raman Spectroscopy for Molecular Vibrational Fingerprinting
Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering light from a molecule and analyzing the energy shifts in the scattered light, which correspond to the molecule's vibrational modes. mdpi.com While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. lippertt.ch Therefore, symmetric, non-polar bonds often produce strong Raman signals, whereas they may be weak or absent in the IR spectrum.
For N-ethyl-N-phenylhexanamide, Raman spectroscopy provides a distinct molecular fingerprint. Key expected signals include:
A strong band for the aromatic ring C=C stretching vibrations around 1600 cm⁻¹.
Symmetric C-H stretching vibrations of the alkyl chains.
The C=O stretch of the amide group, which is also Raman active. researchgate.net
The combination of IR and Raman spectra offers a more complete vibrational analysis of the molecule. dergipark.org.tr
Table 3: Predicted Key Raman Shifts for N-ethyl-N-phenylhexanamide
| Wavenumber Shift (cm⁻¹) | Vibration Type | Functional Group | Predicted Intensity |
|---|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic (Phenyl Ring) | Medium |
| 3000-2850 | C-H Stretch | Aliphatic (Hexanoyl & Ethyl) | Strong |
| 1670-1630 | C=O Stretch | Tertiary Amide | Medium |
| ~1600 | Ring Breathing Mode | Aromatic (Phenyl Ring) | Strong |
| 1000 | Ring Breathing Mode | Aromatic (Phenyl Ring) | Strong |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique involves directing X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, it is possible to calculate the electron density map of the molecule and, from that, determine the exact positions of each atom. youtube.com
While a specific crystal structure for N-ethyl-N-phenylhexanamide is not publicly available, the application of this technique would yield invaluable data. Should a suitable single crystal be grown, X-ray crystallography could provide:
Unambiguous confirmation of the molecular structure.
Precise bond lengths and bond angles for every bond in the molecule.
The conformation of the molecule in the solid state, including the torsional angles of the hexanoyl chain and the orientation of the phenyl group relative to the amide plane.
Information on intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, which dictate how the molecules pack together in the crystal lattice.
This technique is considered the gold standard for structural elucidation of crystalline organic compounds. bioscience.fi
Chromatographic Techniques for Purification and Purity Assessment
Chromatographic methods are essential for the isolation and purification of N-ethyl-N-phenylhexanamide from reaction mixtures and for assessing its purity. These techniques separate components based on their differential partitioning between a stationary phase and a mobile phase. rsc.orgrsc.org
Flash Column Chromatography: This is a common and efficient method for purifying gram-scale quantities of organic compounds. For N-ethyl-N-phenylhexanamide, a silica (B1680970) gel stationary phase is typically used. sorbonne-universite.fr The crude product is loaded onto the column, and a solvent system (mobile phase), often a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate, is passed through the column under pressure. rsc.org Components separate based on their polarity; less polar impurities elute first, followed by the product, and then more polar impurities. The polarity of the eluent is often optimized to achieve the best separation.
Thin-Layer Chromatography (TLC): TLC is a rapid and simple analytical technique used to monitor the progress of a reaction and to determine the purity of column fractions. google.com A small spot of the sample is applied to a plate coated with a thin layer of adsorbent (usually silica gel). The plate is then placed in a chamber with a shallow pool of a solvent system. As the solvent moves up the plate by capillary action, it carries the sample components with it at different rates. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given solvent system and can be used to identify it and assess its purity. rsc.org
High-Performance Liquid Chromatography (HPLC): For high-purity applications and quantitative analysis, HPLC is the method of choice. sielc.com It operates on the same principles as column chromatography but uses high pressure to force the mobile phase through a column packed with smaller particles, resulting in much higher resolution and shorter analysis times. Both normal-phase and reverse-phase HPLC could be employed for the analysis of N-ethyl-N-phenylhexanamide.
Advanced Research Applications and Biological Relevance of N Ethyl N Phenylhexanamide Derivatives
Research in Insect Control Agents
N-Ethyl-N-phenylhexanamide and its derivatives have been a focal point in the quest for new and effective insect control agents. Research has particularly centered on their efficacy against mosquitoes, such as Aedes aegypti, the primary vector for diseases like dengue and yellow fever. dtic.mil
The effectiveness of N-ethyl-N-phenylhexanamide and related compounds as insecticides is intricately linked to their molecular structure. Scientists have systematically modified different parts of the molecule to understand how these changes affect toxicity and repellency to insects. This approach, known as Structure-Activity Relationship (SAR) analysis, is crucial for designing more potent and selective insect control agents.
The groups attached to the nitrogen atom (N-substituents) in the amide structure play a significant role in the compound's insecticidal and repellent properties.
In studies on hexanamide (B146200) analogs, the nature of the N-substituents significantly influenced toxicity against female Aedes aegypti mosquitoes. For instance, a comparison of different N-substituents revealed the following trend in toxicity based on LD50 values (the lethal dose required to kill 50% of the test population): N-azepine > N-ethyl-N-butyl > N-ethyl-N-cyclohexyl > N-ethyl-N-phenyl > N-methyl-N-butyl > N,N-diallyl. dtic.mil This indicates that cyclic substituents like azepine can enhance toxicity. Furthermore, comparing the alkyl groups attached to the nitrogen, N-butyl was found to be more effective than N-cyclohexyl, which in turn was more effective than N-phenyl. dtic.mil When comparing smaller alkyl groups, N-ethyl was shown to be more potent than N-methyl. dtic.mil
At the LD95 level (the lethal dose for 95% of the population), N-cyclohexyl-N-ethyl-hexanamide and N-ethyl-N-phenyl-hexanamide were among the most toxic compounds. dtic.mil This highlights that different structural features can be important for achieving higher levels of toxicity. The least toxic hexanamide in this series was N,N-diallyl-hexanamide. dtic.mil
The table below summarizes the toxicity of various N-substituted hexanamide analogs against Aedes aegypti.
| Compound | LD50 (µ g/mosquito ) | LD95 (µ g/mosquito ) |
| Hexahydro-1-(1-oxohexyl)-1H-azepine | 0.4 | Not specified |
| N-Butyl-N-ethyl-hexanamide | Higher than azepine analog | Lower than cyclohexyl and phenyl analogs |
| N-Cyclohexyl-N-ethyl-hexanamide | Higher than azepine and butyl analogs | High |
| N-Ethyl-N-phenyl-hexanamide | Higher than azepine, butyl, and cyclohexyl analogs | High |
| N-Butyl-N-methyl-hexanamide | Higher than ethyl-substituted analogs | Lower than cyclohexyl and phenyl analogs |
| N,N-Diallyl-hexanamide | Highest (least toxic) | Lowest (least toxic) |
| Data sourced from a study on carboxamide toxicity. dtic.mil |
The length and branching of the alkyl chain in the amide molecule also have a profound effect on its biological activity. In a study of butanamide analogs, an N-butyl group was associated with greater activity than an N-cyclohexyl group. dtic.mil Similarly, for propanamide analogs, an N-butyl group was more effective than an N-(2-methyl-2-propenyl) group. unl.edu
Research on monoterpenes as larvicides against Aedes aegypti has shown that lipophilicity, which is influenced by the alkyl chain, plays a crucial role in increasing larvicidal potency. nih.gov The presence of heteroatoms or hydroxyl groups in the structure tends to decrease potency, likely due to increased polarity. nih.gov
The precise mechanisms by which N-ethyl-N-phenylhexanamide and its derivatives repel and kill insects are still under investigation, but several hypotheses have been proposed.
One prominent theory is that these compounds interact with the insect's olfactory system. dtic.mil Repellents like DEET (N,N-diethyl-3-methylbenzamide), a related amide, are thought to work by masking the chemical cues that attract mosquitoes to their hosts. dtic.milnih.gov Electrophysiological studies have shown that DEET can activate specific olfactory receptor neurons (ORNs) on the antennae of mosquitoes, potentially sending a signal to the central nervous system that counteracts the perception of attractants. dtic.mil Another idea is that DEET confuses insects by disrupting the normal function of their odorant receptors (ORs). nih.gov
More recent research suggests that some repellents may also act through contact chemoreception, meaning they deter insects upon physical contact. dtic.mil For example, DEET and other repellents have been shown to stimulate specific gustatory receptor neurons (GRNs) that are sensitive to feeding deterrents in Aedes aegypti. dtic.mil
The insect ryanodine (B192298) receptor (RyR), a calcium channel critical for muscle function, is another potential target for some insecticidal amides. nih.gov While this has been more extensively studied in other classes of insecticides, the broad activity of amides suggests that multiple modes of action could be at play.
Modern drug discovery techniques are being increasingly applied to the development of new insect repellents. Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are used to predict the repellent activity of new chemical structures before they are synthesized. plos.org
In one such approach, a QSAR model was developed using a large dataset of carboxamide derivatives to predict their repellency. oup.com This led to the identification and synthesis of several promising candidates. oup.com Molecular docking simulations can be used to visualize how a potential repellent molecule might bind to a target receptor in the insect, providing insights for further structural modifications. plos.org
This integrated approach of computational design followed by experimental bioassays allows for a more rational and efficient search for novel repellents. plos.org For instance, virtual screening of a large number of analogs can identify a smaller set of high-priority "hits" for synthesis and testing, saving time and resources. plos.org
Impact of N-Substituent Modifications on Repellency and Toxicity
Mechanistic Hypotheses for Insecticidal Action and Repellency
Medicinal Chemistry Research
Beyond insect control, derivatives of N-ethyl-N-phenylhexanamide are also being explored in the field of medicinal chemistry for their potential therapeutic applications.
One area of research has focused on the development of 6-phenylhexanamide (B1615602) derivatives as potent and stereoselective activators of mitofusins. nih.gov Mitofusins are proteins that play a crucial role in mitochondrial fusion, a process that is essential for maintaining mitochondrial health. nih.gov Mutations in the mitofusin 2 (MFN2) protein cause Charcot-Marie-Tooth disease type 2A (CMT2A), a chronic neurodegenerative condition for which there is currently no treatment. nih.gov
Through rational design and pharmacokinetic optimization, researchers have developed 6-phenylhexanamide derivatives that can enhance mitochondrial fusion. nih.gov These compounds are being investigated as potential therapeutic agents for CMT2A and other mitochondrial diseases. nih.gov
N-phenylhexanamide Derivatives as Mitofusin Activators
Derivatives of N-phenylhexanamide have been identified as potent activators of mitofusin (MFN) proteins, which are crucial mediators of mitochondrial fusion. bioworld.comnih.govnih.govacs.org These small molecule activators offer a promising therapeutic strategy for conditions associated with mitochondrial dysfunction, such as the neurodegenerative disorder Charcot-Marie-Tooth Disease type 2A (CMT2A), which is caused by mutations in the MFN2 gene. nih.govnih.govacs.org The primary goal of these activators is to enhance mitochondrial fusion, a process essential for maintaining mitochondrial health, dynamics, and quality control within the cell. nih.govmdpi.com
The development of these compounds stemmed from the need to overcome the poor pharmacokinetic properties of earlier prototype mitofusin activators. nih.govacs.org Through rational drug design, a series of 6-phenylhexanamide derivatives were synthesized and optimized, leading to the identification of preclinical candidates with significant potency, selectivity, and oral bioavailability. nih.govnih.gov These compounds work by promoting the active conformation of both MFN1 and MFN2, which form dimers between adjacent mitochondria, initiating the tethering and subsequent fusion of their outer membranes. nih.govgoogle.com
Research has demonstrated that these activators can correct cellular defects arising from mitochondrial abnormalities, such as restoring mitochondrial morphology, motility, and membrane potential. google.comresearchgate.net An exemplified compound, N-(trans-4-hydroxycyclohexyl)-6-phenylhexanamide, was shown to activate mitofusin in Mfn2-deficient mouse embryonic fibroblast (MEF) cells with high potency. bioworld.com
Structure-Activity Relationships for Mitochondrial Fusion Enhancement
The efficacy of N-phenylhexanamide derivatives as mitofusin activators is tightly linked to their specific chemical structures. Structure-activity relationship (SAR) studies have been crucial in optimizing these molecules for enhanced mitochondrial fusion. researchgate.net A key discovery was the development of a pharmacophore model based on the interaction between heptad repeat (HR) domains of mitofusin proteins, which guides the design of these small molecule activators. nih.govmdpi.com
Key structural features required for potent mitofusin activation include:
An aromatic group (like the phenyl group).
A defined linker of a specific length. mdpi.com
A carboxamide group, often with a cyclohexyl or heterocyclic substituent. mdpi.com
Systematic modifications of the 6-phenylhexanamide scaffold led to the discovery that a 4-hydroxycyclohexyl analog (compound 13 ) possessed a desirable combination of potency and pharmacokinetic properties. nih.govnih.govacs.org Further investigation into the stereoisomers of this analog revealed that the biological activity is highly stereoselective. The trans-isomer (13B ) was found to be exclusively responsible for the functional and protein engagement activity, while the cis-isomer was inactive. nih.govnih.govacs.org This highlights the critical importance of the precise three-dimensional arrangement of the atoms for effective interaction with the target proteins.
| Compound Feature | Observation | Implication for Activity |
| Core Scaffold | The 6-phenylhexanamide structure conforms to the pharmacophore model for mitofusin activation. researchgate.netmdpi.com | Provides the necessary framework for interaction with mitofusin proteins. |
| Cyclohexyl Group | Addition of a 4-hydroxycyclohexyl group at the amide nitrogen improved properties. nih.govnih.gov | Enhances potency and provides favorable pharmacokinetic characteristics. |
| Stereochemistry | The trans-4-hydroxycyclohexyl isomer (13B ) is active, while the cis isomer is not. nih.govnih.gov | Demonstrates a strict stereochemical requirement for binding and activation of mitofusins. |
| Linker Length | Maintaining optimal spacing between the amide and aromatic groups is essential. researchgate.net | Ensures proper positioning of the molecule to interact with the binding site on the mitofusin protein. |
Molecular Interactions with Mitofusin Proteins
N-phenylhexanamide derivatives exert their effect by directly interacting with and modulating the conformation of mitofusin proteins (MFN1 and MFN2). nih.govnih.gov Mitofusins exist in a dynamic equilibrium between a "closed," fusion-incompetent state and an "open," fusion-competent state. mdpi.com The transition to the open state is a prerequisite for the tethering of mitochondria. nih.gov
The closed conformation is stabilized by an intramolecular interaction between two domains within the protein, known as heptad repeat 1 (HR1) and heptad repeat 2 (HR2). mdpi.com Phenylhexanamide-based activators are designed to function as allosteric modulators that disrupt this intramolecular restraint. google.comresearchgate.net By binding to the HR2 domain, these small molecules prevent it from interacting with the HR1 domain, thus promoting the open and active conformation of the mitofusin protein. nih.gov
This mechanism was elucidated through studies showing that these activators can rescue mitochondrial fusion even in cells expressing MFN2 mutants that are otherwise dysfunctional. mdpi.com The direct binding of these activators to the HR2 domain of MFN2 and to the intact MFN2 protein at the mitochondria has been demonstrated, confirming their proposed mechanism of action. nih.gov By promoting the pro-fusion oligomers of mitofusin, these compounds effectively increase the rate of mitochondrial fusion. nih.gov
Design Principles for Modulating Mitochondrial Dynamics
The design of molecules that modulate mitochondrial dynamics, such as the N-phenylhexanamide derivatives, is rooted in a rational, structure-based approach. nih.govnih.gov The primary principle is to create small molecules that mimic the action of natural peptides that regulate mitofusin activity. nih.gov
The key design principles for developing mitofusin activators include:
Pharmacophore-Based Design : A pharmacophore model, derived from understanding the critical amino acid interactions within an activator peptide, serves as a blueprint. nih.gov This model specifies the essential spatial arrangement of chemical features (e.g., aromatic ring, hydrogen bond donors/acceptors) required for binding and activity. mdpi.com
Allosteric Modulation : The compounds are designed not to compete with the enzyme's substrate (GTP) but to bind to a different (allosteric) site on the mitofusin protein. researchgate.net This binding induces a conformational change that activates the protein. This approach can offer greater specificity and avoid interfering with the fundamental catalytic activity of the GTPase domain.
Targeting Protein-Protein Interactions : The core strategy is to disrupt the intramolecular protein-protein interaction between the HR1 and HR2 domains that holds mitofusin in its inactive state. mdpi.comnih.gov By designing molecules that interfere with this interaction, the equilibrium is shifted towards the active conformation.
Pharmacokinetic Optimization : Beyond simple activity, design principles must incorporate features that ensure drug-like properties. This involves modifying the lead compounds to improve metabolic stability, cell permeability, and oral bioavailability, as was done in the optimization of the 6-phenylhexanamide series to yield the 4-hydroxycyclohexyl analogue. nih.govacs.org
These same principles can be inverted to design inhibitors of mitochondrial fusion, demonstrating the versatility of the underlying design strategy for creating a range of tools to study and potentially treat diseases of mitochondrial dynamics. nih.govsciopen.com
General Exploration of Bioactivity Profiles in Drug Discovery Programs
The bioactivity profile of N-phenylhexanamide derivatives has been extensively studied to assess their potential as therapeutic agents. nih.gov The lead compound, the trans-4-hydroxycyclohexyl analog (13B ), has demonstrated a potent and selective profile with favorable drug-like properties. nih.govwustl.edu
In vitro studies have shown that this compound is a highly potent activator of both MFN1 and MFN2, with EC₅₀ values in the sub-10 nanomolar range. nih.gov This indicates that it can effectively promote mitochondrial fusion at very low concentrations.
A crucial aspect of any drug discovery program is to evaluate the potential for off-target effects and drug-drug interactions. Compound 13B was screened against a panel of 44 different receptors and kinases, showing a clean profile with only mild inhibition of dopamine (B1211576) amino transferase. nih.gov Furthermore, it exhibited very low inhibitory activity against key cytochrome P450 enzymes, which are responsible for metabolizing a wide range of drugs. nih.gov This low potential for CYP inhibition suggests a reduced risk of adverse drug-drug interactions in a clinical setting. nih.gov
| Bioactivity Parameter | Result for Compound 13B | Significance |
| Potency (Mfn1/Mfn2) | Sub-10 nM EC₅₀ | High potency allows for efficacy at low concentrations. |
| Cytochrome P450 Inhibition | Very low inhibitory activity | Low likelihood of metabolic drug-drug interactions. nih.gov |
| hERG Inhibition | Low activity | Reduced risk of cardiac side effects. nih.gov |
| Receptor/Kinase Panel | Selective, with only mild off-target activity observed | High specificity for the intended mitofusin targets. nih.gov |
| Blood-Brain Barrier | Crosses the blood-brain barrier nih.gov | Potential for treating central nervous system disorders. |
These preclinical studies support the continued development of 6-phenylhexanamide derivatives as potential therapeutics for human diseases like CMT2A. nih.govnih.gov
Materials Science and Sensing Applications
Integration into Sensor Platforms for Alkylamine Detection
Beyond biological applications, N-phenylhexanamide structures have been integrated into materials science platforms for chemical sensing. Specifically, zinc porphyrins functionalized with n-alkyl-N-phenylamide substituents have been investigated as highly sensitive detectors for alkylamines. researchgate.net One such compound is zinc(II) 5,10,15,20-tetrakis(3,5,5-trimethyl-N-phenylhexanamide)porphyrin.
The principle behind this sensing mechanism is the specific interaction between the zinc center of the porphyrin and the amine group of the analyte. This binding event leads to significant and measurable changes in the porphyrin's UV-visible absorption spectrum. researchgate.net While these porphyrin sensors interact with a range of organic molecules, they show a particularly strong response to alkylamines due to the high affinity between the zinc and the amine moiety.
For practical application, these porphyrin compounds have been fabricated into solid-state sensors using the Langmuir-Blodgett (LB) technique to create ultrathin, ordered films. When these LB films are exposed to alkylamine vapor, a distinct red shift and an increase in the intensity of the Soret band in the absorbance spectrum are observed. This spectral change is reversible, allowing the sensor to be reset by flowing pure nitrogen over the heated sample.
The rate of the sensor's response was found to be dependent on the molecular weight of the alkylamine, with response times decreasing for larger amines. Interestingly, the sensor incorporating the phenylhexanamide porphyrin showed a faster response rate compared to a similar sensor with a phenylpropanamide porphyrin. This was attributed to the less dense molecular packing within the LB film, which created a more porous structure and allowed for easier diffusion of the analyte to the sensing sites.
| Sensor Component | Analyte | Observed Effect | Application |
| Zinc(II) 5,10,15,20-tetrakis(3,5,5-trimethyl-N-phenylhexanamide)porphyrin | Alkylamines (e.g., dipropylamine (B117675), dibutylamine) | Large, reversible changes in UV-visible absorption spectrum. | Solid-state chemical sensor for detecting alkylamine vapors. researchgate.net |
Langmuir-Blodgett Film Fabrication and Properties
The Langmuir-Blodgett (LB) technique offers a sophisticated method for creating highly ordered monomolecular and multilayered films on solid substrates. researchgate.netarxiv.org This method provides exceptional control over the thickness and homogeneity of the films, which is crucial for optimizing their properties for various applications. researchgate.netoplanchina.com The process begins with the formation of a Langmuir film, a single-molecule-thick layer of an organic substance spread over a liquid subphase, typically water. sbfisica.org.br By compressing this monolayer on the surface and then systematically dipping and withdrawing a solid substrate through it, well-organized layers known as Langmuir-Blodgett films are deposited. arxiv.org
Derivatives of N-phenylhexanamide have been successfully incorporated into complex molecular structures, such as zinc porphyrins, for the fabrication of LB films. acs.org Specifically, zinc(II) 5,10,15,20-tetrakis(3,5,5-trimethyl-N-phenylhexanamide)porphyrin has been investigated for its ability to form stable monolayers at the air-water interface. acs.org
The formation and stability of these films are characterized by surface pressure-area (Π-A) isotherms, which measure the surface pressure as a function of the area occupied by the molecules. scirp.org For the N-phenylhexanamide-substituted porphyrin, the Π-A isotherm shows a distinct three-phase behavior, indicating the formation of a stable Langmuir film that can be compressed to relatively high surface pressures of approximately 40–50 mN m⁻¹. acs.org This stability is a prerequisite for the successful transfer of the monolayer onto a solid support to create high-quality LB films. scirp.org
The resulting LB films of the phenylhexanamide porphyrin derivative possess a more porous structure compared to analogous films made from derivatives with smaller side chains, such as phenylpropanamide porphyrin. acs.org This increased porosity is attributed to the lower molecular density within the film, which influences the rate at which analytes can diffuse into the film, a key factor for sensing applications. acs.org
Table 1: Properties of Langmuir-Blodgett Films of N-Phenylhexanamide Porphyrin Derivative
| Property | Value/Description | Source |
|---|---|---|
| Compound | Zinc(II) 5,10,15,20-tetrakis(3,5,5-trimethyl-N-phenylhexanamide)porphyrin | acs.org |
| Film Fabrication Method | Langmuir-Blodgett (LB) Technique | arxiv.orgacs.org |
| Isotherm Behavior | Clear three-phase Langmuir film behavior | acs.org |
| Maximum Surface Pressure | ~40–50 mN m⁻¹ | acs.org |
Optical and Spectroscopic Sensing Mechanisms
Langmuir-Blodgett films containing N-phenylhexanamide derivatives have demonstrated significant potential in the development of chemical sensors. acs.org The organized, porous structure of these films, combined with the specific chemical properties of the embedded molecules, allows for the sensitive and selective detection of various analytes. oplanchina.comacs.org
The primary sensing mechanism for LB films of zinc(II) 5,10,15,20-tetrakis(3,5,5-trimethyl-N-phenylhexanamide)porphyrin is based on changes in their UV-visible absorption spectra upon interaction with analytes. acs.org These spectral changes are particularly pronounced when the films are exposed to alkylamines, owing to the specific affinity between the zinc center of the porphyrin and the amine functional group. acs.org
When the LB film is exposed to alkylamine vapors, the amine molecules diffuse into the porous film structure and coordinate with the zinc ions. acs.org This interaction modifies the electronic environment of the porphyrin macrocycle, leading to observable shifts in its absorption spectrum. acs.org The magnitude of the absorbance change is greatest upon exposure to secondary amines like dipropylamine and dibutylamine, indicating a degree of selectivity. acs.org
The rate of the sensor's response is also a key parameter. It has been observed that the response rate of the porphyrin LB films decreases as the molecular weight of the diffusing alkylamine increases. acs.org Furthermore, the N-phenylhexanamide porphyrin derivative exhibits a faster response rate compared to a similar porphyrin with a smaller phenylpropanamide substituent. This is attributed to the more porous nature of the hexanamide-based film, which facilitates more rapid diffusion of the analyte to the active sensing sites. acs.org This demonstrates a direct link between the molecular structure of the hexanamide derivative, the physical properties of the LB film, and its performance as a chemical sensor. acs.orgresearchgate.net
Table 2: Alkylamine Sensing Performance of N-Phenylhexanamide Porphyrin LB Film
| Analyte Class | Interaction Mechanism | Spectroscopic Change | Selectivity | Response Rate Determinants | Source |
|---|
Supramolecular Assembly and Self-Organizing Systems
The fabrication of functional materials from N-ethyl-N-phenylhexanamide derivatives is fundamentally rooted in the principles of supramolecular assembly and self-organization. arxiv.orgnih.gov These concepts describe how molecules spontaneously arrange into ordered structures through non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. nih.govscience.gov
The formation of Langmuir films is a classic example of a self-organizing system. arxiv.org When a derivative like zinc(II) 5,10,15,20-tetrakis(3,5,5-trimethyl-N-phenylhexanamide)porphyrin is spread on a water surface, the amphiphilic nature of the molecules drives their orientation into a monolayer. sbfisica.org.bracs.org The hydrophobic parts of the molecule (including the hexanamide alkyl chains and phenyl groups) orient away from the water, while any hydrophilic parts orient towards it, leading to a highly organized, two-dimensional assembly at the air-water interface. acs.org
The subsequent compression of this monolayer and its transfer to a solid substrate via the Langmuir-Blodgett technique preserves this ordered structure, creating a solid-state supramolecular assembly. arxiv.org The properties of the final LB film are thus a direct consequence of this molecular self-organization. For instance, the porosity and sensing capabilities of the N-phenylhexanamide porphyrin films are determined by how the individual molecules pack together, which is governed by the subtle interplay of intermolecular forces. acs.org By modifying the chemical structure, such as the length of the alkyl chain in the amide group, chemists can tune these non-covalent interactions to control the final architecture and function of the supramolecular system. nih.gov
Utility as Synthetic Intermediates and Building Blocks for Complex Molecules
N-Ethyl-N-phenylhexanamide serves as a valuable synthetic intermediate for the construction of more complex molecular architectures. arkat-usa.org Its structure provides a stable and versatile scaffold that can be chemically modified to introduce new functionalities. arkat-usa.org
A significant application of N-ethyl-N-phenylhexanamide is in the preparation of α-benzotriazolylenamines. arkat-usa.org These compounds are stable, solid analogs of α-chloroenamines, which are typically much less stable. arkat-usa.org The synthesis involves the reaction of N-ethyl-N-phenylhexanamide with benzotriazole (B28993) and phosphorus oxychloride (POCl₃) in the presence of triethylamine (B128534). arkat-usa.org This process converts the amide into a reactive enamine intermediate that is stabilized by the benzotriazolyl group.
The resulting α-benzotriazolylenamine is itself a useful building block. The benzotriazolyl moiety acts as an excellent leaving group, similar to a halogen, but with greater stability and easier handling. arkat-usa.org This allows for nucleophilic substitution reactions where the benzotriazolyl group is displaced to form new carbon-carbon or carbon-heteroatom bonds. For example, these intermediates can react with organozinc reagents, such as phenylethynylzinc chloride, to create complex unsaturated amine structures. arkat-usa.org This demonstrates the role of N-ethyl-N-phenylhexanamide as a precursor to stable intermediates that facilitate the assembly of elaborate organic molecules. arkat-usa.org
Table 3: Synthesis of α-Benzotriazolylenamines from N-Ethyl-N-phenylhexanamide
| Starting Material | Reagents | Product Type | Significance | Source |
|---|---|---|---|---|
| N-Ethyl-N-phenylhexanamide | Benzotriazole, POCl₃, NEt₃ | α-Benzotriazolylenamine | A stable synthetic intermediate, analogous to less stable α-chloroenamines. | arkat-usa.org |
Future Research Directions and Unresolved Challenges
Development of Sustainable and Green Synthetic Methodologies
The chemical industry's growing emphasis on green chemistry is paving the way for new methods of amide synthesis that are both efficient and environmentally friendly. Traditional methods for forming amide bonds often rely on stoichiometric activating reagents and hazardous solvents, leading to significant waste. sioc-journal.cnucl.ac.uk Future research will likely focus on developing catalytic methods that minimize waste and utilize renewable resources. numberanalytics.com
Key strategies in this area include:
Catalytic Direct Amidation: The development of catalysts, including those based on boric acid or transition metals, allows for the direct condensation of carboxylic acids and amines, which are often readily available starting materials. numberanalytics.comresearchgate.net This approach avoids the use of hazardous reagents like thionyl chloride or oxalyl chloride. ucl.ac.ukscispace.com
Solvent-Free and Alternative Solvent Systems: Research into solvent-free reaction conditions or the use of greener solvents is a critical area. researchgate.netscispace.com While solvents like DMF and CH2Cl2 are common in amide synthesis due to their ability to dissolve reactants, their environmental and health impacts are a concern. ucl.ac.uk
Biocatalysis: The use of enzymes, such as lipases and amidases, presents a highly selective and environmentally friendly route to amide synthesis under mild conditions. numberanalytics.com This is particularly valuable for creating complex molecules with minimal side reactions. numberanalytics.com
Novel Activation Strategies: Exploring alternative activation methods, such as those involving oxime rearrangements or the use of gold nanoparticle catalysts for the aerobic oxidation of amines, could lead to more atom-economical and sustainable synthetic pathways. researchgate.nethku.hk
The following table outlines potential green chemistry approaches for the synthesis of Hexanamide (B146200), N-ethyl-N-phenyl-.
| Green Chemistry Approach | Description | Potential Advantages |
| Boric Acid Catalysis | Utilizes boric acid as a simple and readily available catalyst for the direct reaction of a carboxylic acid and an amine or urea (B33335). researchgate.netscispace.com | Solvent-free, high reaction rates, readily available catalyst. researchgate.netscispace.com |
| Transition Metal Catalysis | Employs catalysts based on metals like palladium, copper, or nickel to facilitate the coupling of amines with carboxylic acid derivatives. numberanalytics.com | Milder reaction conditions, high efficiency and selectivity. numberanalytics.com |
| Biocatalysis | Uses enzymes like lipases or amidases to catalyze amide bond formation. numberanalytics.com | High selectivity, mild reaction conditions, environmentally friendly. numberanalytics.com |
| Water-Soluble Catalysts | The use of water-soluble catalysts, such as porphyrazinato copper(II), allows for reactions to be carried out in water, a green solvent. scielo.br | Use of an environmentally benign solvent, catalyst can be recovered and reused. scielo.br |
Advanced Characterization of Conformational Dynamics and Intermolecular Interactions
A deeper understanding of the three-dimensional structure and intermolecular forces of Hexanamide, N-ethyl-N-phenyl- is crucial for predicting its properties and designing new applications. The amide bond can exist in both cis and trans conformations due to its partial double bond character, and the preference for one over the other can be influenced by factors like N-substitution. nih.gov
Future research in this area will likely involve:
High-Resolution Spectroscopic Techniques: Advanced NMR and infrared spectroscopy techniques can provide detailed information about the conformational preferences of the molecule in solution. nih.govmdpi.com
X-ray Crystallography: Solid-state analysis through X-ray crystallography can reveal the precise three-dimensional arrangement of atoms and how molecules pack together in a crystal lattice, including the role of hydrogen bonding. nih.govacs.org
Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for studying the conformational landscape, predicting stable conformers, and analyzing intramolecular and intermolecular interactions. mdpi.comacs.org
A systematic study of a series of N-phenylamides has shown that substituents can influence the deviation of the amide unit from the plane of the phenyl ring. acs.org Understanding these subtle structural variations in Hexanamide, N-ethyl-N-phenyl- will be key to its future applications.
Synergistic Application of Computational and Experimental Approaches for Rational Design
The integration of computational modeling with experimental synthesis and testing is a powerful paradigm for the rational design of new molecules with desired properties. For Hexanamide, N-ethyl-N-phenyl-, this synergy can accelerate the discovery of derivatives with enhanced biological activity or novel material properties.
Key aspects of this synergistic approach include:
Pharmacophore-Based Design: Computational models can be used to develop a pharmacophore based on the structure of Hexanamide, N-ethyl-N-phenyl-, guiding the design of new derivatives with improved binding to biological targets. acs.orgnih.gov
Predictive Modeling: Computational tools can predict the properties of designed molecules, such as their solubility, permeability, and metabolic stability, allowing researchers to prioritize the synthesis of the most promising candidates. mdpi.com
Mechanistic Insights: Combined computational and experimental studies can provide a deeper understanding of reaction mechanisms and the factors that control selectivity, aiding in the optimization of synthetic routes. nih.gov
Research on related 6-phenylhexanamide (B1615602) derivatives has already demonstrated the success of this approach in developing potent and selective mitofusin activators for treating mitochondrial diseases. acs.orgnih.govnih.gov
Exploration of Novel Biological Targets and Therapeutic Modalities
The amide functional group is a common pharmacophore found in a wide range of biologically active compounds, exhibiting activities such as anticonvulsant, antimicrobial, and antitumor effects. researchgate.net While the specific biological profile of Hexanamide, N-ethyl-N-phenyl- may not be extensively documented, its structural motifs suggest several avenues for future therapeutic exploration.
Potential areas of investigation include:
Neurological Disorders: Derivatives of 6-phenylhexanamide have shown promise as mitofusin activators for the treatment of neurodegenerative conditions like Charcot-Marie-Tooth disease. nih.govresearchgate.net Further exploration of Hexanamide, N-ethyl-N-phenyl- and its analogues in this area is warranted.
Infectious Diseases: Phenylamides in plants have been shown to possess antimicrobial activities against bacterial and fungal pathogens. mdpi.com This suggests that Hexanamide, N-ethyl-N-phenyl- could be a starting point for the development of new anti-infective agents.
Cancer: Amide derivatives of some nonsteroidal anti-inflammatory drugs have exhibited antitumor activity. dovepress.com The N-phenylamide scaffold present in Hexanamide, N-ethyl-N-phenyl- could be explored for its potential as an anticancer agent. researchgate.net
Ion Channel Modulation: The piperazine (B1678402) carboxamide scaffold, which shares some structural similarities with N-substituted amides, has been investigated for its ability to modulate ion channels, a target for various therapeutic interventions. ontosight.ai
The following table summarizes potential therapeutic areas for derivatives of Hexanamide, N-ethyl-N-phenyl-.
| Therapeutic Area | Potential Target/Mechanism | Supporting Evidence from Related Compounds |
| Neurodegenerative Diseases | Mitofusin activation to enhance mitochondrial fusion. nih.govresearchgate.net | 6-phenylhexanamide derivatives are potent mitofusin activators. acs.orgnih.govnih.gov |
| Infectious Diseases | Direct antimicrobial activity or inhibition of virulence factors. mdpi.comfrontiersin.org | Plant-derived phenylamides show antimicrobial properties. mdpi.com Substituted diphenyl amides show anti-virulence potential. frontiersin.org |
| Cancer | Inhibition of cancer cell proliferation. dovepress.comresearchgate.net | Amide derivatives of NSAIDs and α-lipoic acid N-phenylamides show antitumor and anti-proliferative activity. dovepress.comresearchgate.net |
| Inflammatory Disorders | Modulation of inflammatory pathways. | Amide-containing compounds have been investigated for anti-inflammatory properties. ontosight.ai |
Expansion into Emerging Areas of Materials Science and Nanotechnology
The unique structural and electronic properties of amides make them attractive building blocks for the creation of novel materials and nanostructures. The N-ethyl-N-phenyl- substitution in the target compound can influence its self-assembly properties and its potential for incorporation into larger molecular architectures.
Future research directions in this domain could include:
Foldamers: Aromatic oligoamides can fold into well-defined helical structures, and understanding the conformational preferences of building blocks like Hexanamide, N-ethyl-N-phenyl- is crucial for designing these "foldamers" with specific shapes and functions. acs.org
Supramolecular Assemblies: The intermolecular interactions of N-phenylamides, particularly hydrogen bonding, can be harnessed to create ordered supramolecular structures like chains and layers. acs.org These could have applications in areas such as crystal engineering and molecular recognition.
Nanoparticle Functionalization: The amide linkage can be used to attach these molecules to the surface of nanoparticles, creating hybrid materials with tailored properties. For example, gold nanoparticles functionalized with N-phenylamides have been explored for their biological activity. researchgate.net
Catalyst Support: The amide functionality can be part of a larger structure that supports catalytic nanoparticles, potentially influencing the catalyst's activity and selectivity. hku.hk
The development of new synthetic methods and a deeper understanding of the fundamental properties of Hexanamide, N-ethyl-N-phenyl- will undoubtedly open up new and exciting avenues for its application in both the life sciences and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
